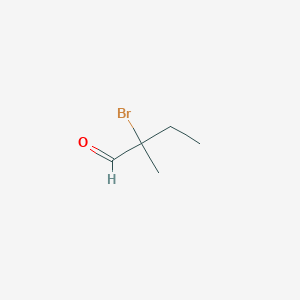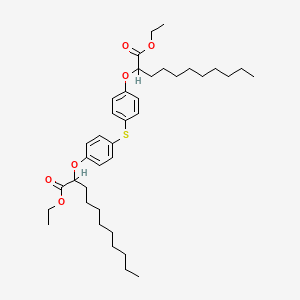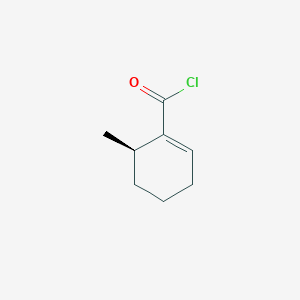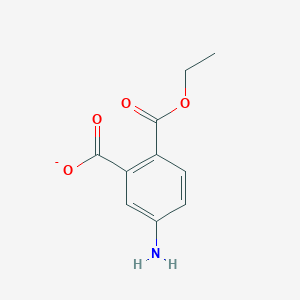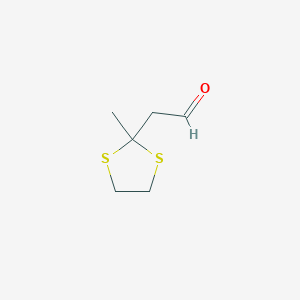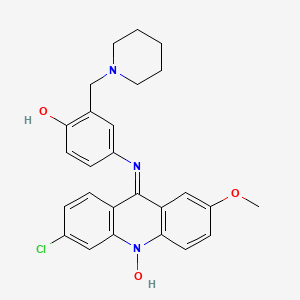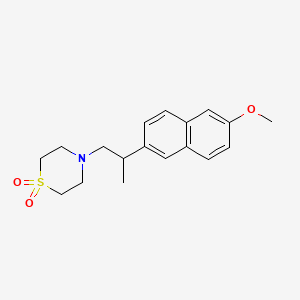
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide is a complex organic compound with a unique structure that includes a naphthalene ring, a thiomorpholine ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide typically involves multiple steps. One common route includes the reaction of 6-methoxy-2-naphthaldehyde with propylamine to form an intermediate, which is then reacted with thiomorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.
科学的研究の応用
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition of enzyme activity or activation of receptor signaling. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
4-(2-(6-Methoxy-2-naphthyl)thioacetyl)morpholine: This compound has a similar structure but differs in the presence of an acetyl group instead of a propyl group.
6-Methoxy-2-acetyl naphthalene: This compound shares the naphthalene ring and methoxy group but lacks the thiomorpholine ring.
Uniqueness
4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine 1,1-dioxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
特性
CAS番号 |
72278-57-0 |
|---|---|
分子式 |
C18H23NO3S |
分子量 |
333.4 g/mol |
IUPAC名 |
4-[2-(6-methoxynaphthalen-2-yl)propyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C18H23NO3S/c1-14(13-19-7-9-23(20,21)10-8-19)15-3-4-17-12-18(22-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChIキー |
NJHZOYZJTWGSRU-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCS(=O)(=O)CC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
